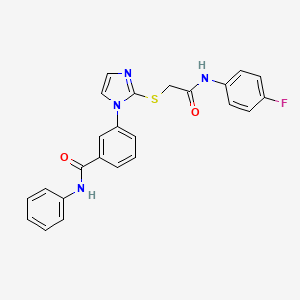

![molecular formula C15H18ClN3OS B2929142 N-[4-(4-氯苯基)-1,3-噻唑-2-基]-2-(二乙氨基)乙酰胺 CAS No. 100956-98-7](/img/structure/B2929142.png)

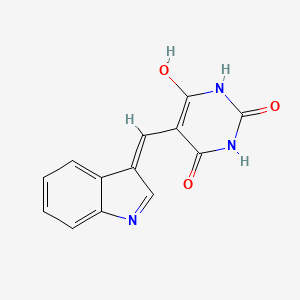

N-[4-(4-氯苯基)-1,3-噻唑-2-基]-2-(二乙氨基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide” is a compound that contains a thiazole nucleus, which is a heterocyclic compound with sulfur and nitrogen . This compound is similar to other thiazole derivatives that have been studied for their pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves starting from a base compound and introducing various functional groups . The exact synthesis process for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide” is not specified in the available literature.科学研究应用

抗菌应用

Desai 等人 (2008) 进行的研究重点是 4-氧代-噻唑烷二酮和 2-氧代-氮杂环丁烷作为潜在抗菌剂的合成和 QSAR 研究。该研究合成了几种乙酰胺衍生物,并评估了它们对革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌和大肠杆菌)的抗菌活性。QSAR 分析强调了疏水或空间位阻取代基对抗菌功效的积极贡献 (Desai、Shah、Bhavsar 和 Saxena,2008)。

结构分析和晶体学

Saravanan 等人 (2016) 对标题乙酰胺进行了详细的晶体学分析,展示了晶体结构中的分子取向和分子间相互作用。本研究提供了对可能影响化合物生物活性的结构性质的宝贵见解 (Saravanan、Priya、Anand、Kabilan 和 Selvanayagam,2016)。

抗精神病潜力

对与本化合物具有结构相似性的 1,3-二烷基-4-(亚氨基芳甲基)-1H-吡唑-5-醇的研究发现,某些衍生物在动物行为测试中表现出抗精神病样特征,而不会与多巴胺受体相互作用。这表明有可能设计出副作用更少的抗精神病新药 (Wise 等人,1987)。

光伏效率和配体-蛋白质相互作用

Mary 等人 (2020) 研究了一些生物活性苯并噻唑啉酮乙酰胺类似物的な光伏效率和配体-蛋白质相互作用。该研究对光收集效率和电子注入自由能的发现可以为染料敏化太阳能电池的发展提供信息,并为理解配体与环氧合酶 1 (COX1) 等蛋白质的结合提供基础 (Mary、Yalcin、Mary、Resmi、Thomas、Önkol、Kasap 和 Yildiz,2020)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, they can block the biosynthesis of certain bacterial lipids, affecting the growth and proliferation of bacteria .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit various effects at the molecular and cellular level due to their diverse biological activities . For instance, they have been associated with antimicrobial, antifungal, and antitumor activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3OS/c1-3-19(4-2)9-14(20)18-15-17-13(10-21-15)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCELMSQHTKQYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929063.png)

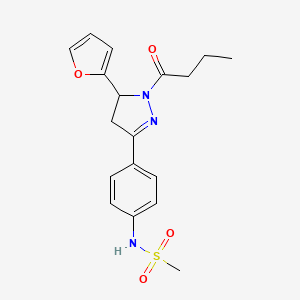

![3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929071.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2929076.png)

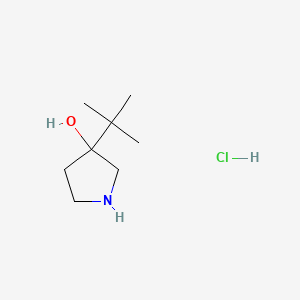

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)

![1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2929079.png)

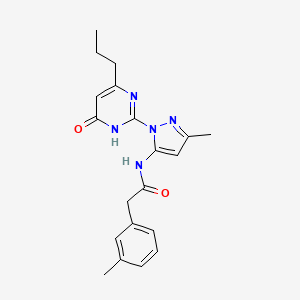

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2929082.png)